molecular formula C10H15N3OS2 B5818204 N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5818204
M. Wt: 257.4 g/mol
InChI Key: WOEWVUCFBKRTEM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of cyclopentylamine with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties . Additionally, it may interact with cellular receptors to modulate biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
  • 5-cyclohexyl-1,3,4-thiadiazol-2-amine
  • 5-cyclopropyl-1,3,4-thiadiazol-2-amine

Uniqueness

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the presence of a cyclopentyl group and a thiadiazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. The presence of the thiadiazole ring in this compound contributes to its biological properties. Research indicates that thiadiazoles exhibit various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting bacterial DNA synthesis and repair mechanisms.
  • Anticancer Properties : In vitro studies suggest that it induces apoptosis in cancer cells by activating caspases (3, 8, and 9), which are crucial for the apoptotic pathway . The compound has been evaluated against several cancer cell lines, including PC3 (prostate cancer) and MCF7 (breast cancer), demonstrating significant cytotoxic effects .
  • Anti-inflammatory Effects : The thiadiazole moiety may modulate inflammatory pathways, although specific mechanisms require further elucidation.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusFindings
Synthesis and CharacterizationDeveloped synthetic routes for the compound; highlighted its potential as an antimicrobial and anticancer agent.
Anticancer ActivityEvaluated against multiple cancer cell lines; demonstrated significant apoptosis induction through caspase activation.
Diverse Biological ActivitiesReviewed various activities of thiadiazole derivatives; confirmed potential anticancer and antimicrobial effects.
Antimicrobial and Antiparasitic ActivityBroad spectrum of activity noted; further studies suggested potential as an antitubercular agent.

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives similar to this compound:

  • Anticancer Efficacy : A study synthesized a series of 1,3,4-thiadiazole derivatives and tested them against cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another research effort focused on the antibacterial properties of thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to controls .

Properties

IUPAC Name

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS2/c1-7-12-13-10(16-7)15-6-9(14)11-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEWVUCFBKRTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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